N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]benzamide
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Overview
Description
N-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure includes multiple functional groups, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]benzamide typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The reaction conditions may vary depending on the specific synthetic route chosen, but common conditions include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]benzamide can undergo various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
- Addition
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Scientific Research Applications
N-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]benzamide
- N-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]benzamide
Uniqueness
The uniqueness of N-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]benzamide lies in its specific structure and functional groups, which confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C46H52N5O8P |
---|---|
Molecular Weight |
844.8 g/mol |
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C46H52N5O8P/c1-32(2)51(33(3)4)60(57-29-13-27-47)59-40-30-43(50-28-26-42(49-45(50)53)48-44(52)34-14-9-7-10-15-34)58-41(40)31-56-46(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-26,28,32-33,40-41,43H,13,29-31H2,1-6H3,(H,48,49,52,53)/t40-,41+,43+,60?/m0/s1/i26+1,28+1,30+1,31+1,40+1,41+1,42+1,43+1,45+1,49+1,50+1 |
InChI Key |
PGTNFMKLGRFZDX-AYLKAPMBSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[13C@H]1[13CH2][13C@@H](O[13C@@H]1[13CH2]OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)[15N]5[13CH]=[13CH][13C](=[15N][13C]5=O)NC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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